Schisantherin C: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
Schisantherin C: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schisantherin C is a bioactive dibenzocyclooctadiene lignan found predominantly in the fruits of plants belonging to the Schisandra genus. These plants have a long history of use in traditional medicine, particularly in Asia, for treating a variety of ailments. Modern scientific research has identified Schisantherin C as one of the key compounds responsible for the therapeutic effects of Schisandra extracts, demonstrating a range of pharmacological activities including anti-inflammatory, antiviral, and anticancer properties. This technical guide provides an in-depth overview of the natural sources of Schisantherin C, detailed methodologies for its isolation and purification, and an exploration of its known signaling pathways and biosynthetic origins.
Natural Sources of Schisantherin C
Schisantherin C is primarily isolated from the fruits of two main species of the Schisandraceae family:
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Schisandra chinensis (Turcz.) Baill. [1]: Commonly known as the five-flavor berry, this species is a significant source of various bioactive lignans, including Schisantherin C.
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Schisandra sphenanthera Rehd. et Wils. [2][3][4]: This species is also a rich source of Schisantherin C and other related lignans. Comparative studies have shown that the concentration of Schisantherin C can be significantly higher in S. sphenanthera compared to S. chinensis.[2][5]
While the fruits are the primary source, other parts of the Schisandra plant, such as the stems, may also contain dibenzocyclooctadiene lignans.[6]
Isolation and Purification of Schisantherin C
The isolation of Schisantherin C from its natural sources typically involves solvent extraction followed by various chromatographic techniques. The yield of Schisantherin C can vary depending on the plant source and the extraction and purification methods employed.
Quantitative Data on Schisantherin C Yield
| Plant Source | Extraction Method | Purification Method | Yield of Schisantherin C | Reference |
| Schisandra chinensis fruits | Reflux with hot ethanol | Solvent extraction and silica gel chromatography | Not explicitly quantified for Schisantherin C alone in the cited study, but the study focused on isolating it. | [1] |
| Schisandra chinensis | Supercritical Fluid Extraction (SFE) with CO2 and 1% isopropyl alcohol | Supercritical Fluid Chromatography (SFC) | The study focused on isolating Schisandrin A, but the methodology is applicable to other lignans. | [7] |
| Schisandra sphenanthera | Not specified | Not specified | Wuzhi tablet, a preparation from this plant, contains 7.5 mg of Schisantherin A per tablet, indicating its abundance. | [8] |
Experimental Protocols for Isolation
This protocol is a conventional and widely used method for the isolation of lignans from Schisandra fruits.
Step 1: Extraction
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Air-dry and powder the fruits of Schisandra chinensis.
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Reflux 1 kg of the powdered fruit with hot ethanol (70°C) twice.
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Filter the ethanol extract and concentrate it under reduced pressure at 60°C using a rotary evaporator to remove the ethanol.
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The resulting residue is then subjected to solvent extraction using petroleum ether and water. The petroleum ether fraction, which exhibits strong anti-tumor activity, is collected.[1]
Step 2: Silica Gel Column Chromatography
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The petroleum ether portion is loaded onto a silica gel column (50 x 8 cm i.d.).
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Elute the column with a solvent system of 15% ethyl acetate in petroleum ether (6.0 L).
-
Collect the fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing Schisantherin C.[1]
This method offers a "greener" alternative to traditional solvent extraction, utilizing supercritical CO2.
Step 1: Supercritical Fluid Extraction
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Coarsely chop 50 grams of dry Schisandra berries.
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Place the chopped berries in a 100 mL extraction vessel of an SFE system.
-
Perform dynamic extraction for 60 minutes at a total flow rate of 50 g/minute with an extraction pressure of 200 bar.
-
Use a mixture of 99% CO2 and 1% isopropyl alcohol as the extraction solvent.
-
Maintain the extraction temperature at 40°C.
-
This process will yield a concentrated extract solution.[7]
Step 2: Supercritical Fluid Chromatography for Purification
-
The SFE extract can be directly injected into a preparative SFC system.
-
Utilize a suitable column (e.g., for related lignans, an ACQUITY UPC2 BEH C18 column has been used).
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Employ a gradient elution with CO2 and a modifier solvent (e.g., methanol or ethanol).
-
Monitor the separation using a PDA detector and a mass spectrometer to identify and collect the fraction containing Schisantherin C.[7]
Signaling Pathways Modulated by Schisantherin C
Schisantherin C has been shown to exert its biological effects by modulating key cellular signaling pathways.
PI3K/AKT/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in various diseases, including cancer.
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Experimental Evidence: Studies have shown that Schisantherin C can inhibit the PI3K/AKT/mTOR pathway. This is evidenced by the decreased phosphorylation of key proteins in the pathway, such as PI3K, AKT, and mTOR, in cells treated with Schisantherin C.[9][10][11]
Figure 1: Schisantherin C inhibits the PI3K/AKT/mTOR signaling pathway.
cGAS-STING Signaling Pathway
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a key component of the innate immune system that detects cytosolic DNA and triggers an antiviral response, primarily through the production of type I interferons (IFNs).
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Experimental Evidence: Research indicates that Schisantherin C can enhance the activation of the cGAS-STING pathway. This leads to increased production of IFN-β and downstream antiviral gene expression, suggesting its potential as an antiviral agent.
Figure 2: Schisantherin C enhances the cGAS-STING signaling pathway.
Experimental Workflows
Western Blotting for PI3K/AKT/mTOR Pathway Analysis
Western blotting is a standard technique to detect and quantify the expression levels of specific proteins in a sample, making it ideal for studying the phosphorylation status of proteins in a signaling pathway.[9][10][12][13]
Figure 3: General workflow for Western blot analysis.
Immunofluorescence for Autophagy Analysis
Immunofluorescence allows for the visualization of the subcellular localization of proteins, which is particularly useful for studying autophagy, where key proteins like LC3 translocate to autophagosomes.[6][14][15][16][17]
Figure 4: General workflow for immunofluorescence analysis.
Biosynthesis of Schisantherin C
Schisantherin C, as a dibenzocyclooctadiene lignan, is synthesized in plants through the phenylpropanoid pathway. This complex pathway starts with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce monolignols, which are the building blocks of lignans.[18][19][20][21]
The likely biosynthetic pathway involves the conversion of coniferyl alcohol to pinoresinol, which is then converted through several intermediates to form the dibenzocyclooctadiene skeleton.[19] Key enzymes in this pathway include phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), cinnamoyl-CoA reductase (CCR), and cinnamyl alcohol dehydrogenase (CAD).[18][20]
Figure 5: Simplified biosynthetic pathway of dibenzocyclooctadiene lignans.
Analytical Workflow for Schisantherin C Quantification
Accurate quantification of Schisantherin C in plant extracts and biological samples is crucial for quality control and pharmacokinetic studies. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for this purpose.[22][23][24][25]
Figure 6: General workflow for UPLC-MS/MS quantification of Schisantherin C.
Conclusion
Schisantherin C stands out as a promising natural compound with significant therapeutic potential. This guide has provided a comprehensive overview of its natural sources, detailed protocols for its isolation, and insights into its mechanisms of action at the molecular level. The presented experimental workflows and signaling pathway diagrams offer a valuable resource for researchers and drug development professionals interested in further exploring the pharmacological properties and applications of this intriguing lignan. Future research should focus on optimizing isolation techniques to improve yields, further elucidating its complex biological activities, and exploring its potential for clinical applications.
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- 20. Frontiers | Identification, Molecular Cloning, and Functional Characterization of a Coniferyl Alcohol Acyltransferase Involved in the Biosynthesis of Dibenzocyclooctadiene Lignans in Schisandra chinensis [frontiersin.org]
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